molecular formula C18H22F3N5O2 B12229177 1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12229177
M. Wt: 397.4 g/mol
InChI Key: ZAPWEKAQRKSMPG-UHFFFAOYSA-N
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Description

1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxadiazole ring, a trifluoromethyl group, and a piperazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the piperazine and pyridine moieties. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and trifluoromethylated compounds. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine: shares similarities with other oxadiazole-containing compounds, such as 1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-4-[5-(methyl)pyridin-2-yl]piperazine.

    Trifluoromethylated pyridines: Compounds like 4-(trifluoromethyl)pyridine exhibit similar chemical properties due to the presence of the trifluoromethyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22F3N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

5-(oxan-4-yl)-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C18H22F3N5O2/c19-18(20,21)14-1-2-16(22-11-14)26-7-5-25(6-8-26)12-15-23-17(28-24-15)13-3-9-27-10-4-13/h1-2,11,13H,3-10,12H2

InChI Key

ZAPWEKAQRKSMPG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC(=NO2)CN3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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